

Application Notes and Protocols for Cell Surface Protein Labeling Using Tris-NTA

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Tris-NTA

Cat. No.: B10831322

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing Tris-nitrilotriacetic acid (**Tris-NTA**) for the specific and high-affinity labeling of His-tagged proteins on the surface of living cells. This technology offers a powerful tool for a variety of applications, including fluorescence imaging, single-molecule tracking, and protein interaction studies.

Introduction to Tris-NTA Chemistry

Tris-NTA is a multivalent chelator that, when charged with a metal ion such as Nickel (Ni^{2+}) or Cobalt (Co^{2+}), exhibits a remarkably high affinity and specificity for polyhistidine-tagged (His-tagged) proteins.^{[1][2]} Unlike traditional monovalent NTA which binds to His-tags with a dissociation constant (K_d) in the micromolar range ($\sim 10 \mu\text{M}$), **Tris-NTA**, with its three NTA moieties, binds to a 6xHis-tag with a K_d in the nanomolar to sub-nanomolar range ($\sim 1 \text{ nM}$).^{[1][2][3]} This represents an affinity that is approximately four orders of magnitude higher, leading to highly stable and stoichiometric 1:1 binding.^{[1][2][4][5]}

The interaction is reversible and can be disrupted by the addition of chelating agents like EDTA or by competition with high concentrations of imidazole.^{[1][2]} This reversibility allows for controlled labeling and potential elution of the labeled protein. **Tris-NTA** can be conjugated to a variety of molecules, including fluorophores, biotin, or other probes, making it a versatile tool for biological research.^{[1][4][6]}

Key Applications

- **Fluorescence Imaging:** Conjugating fluorophores to **Tris-NTA** enables the visualization of His-tagged proteins on the cell surface using techniques like confocal microscopy and super-resolution microscopy.[\[1\]](#)
- **Single-Molecule Tracking:** The high-affinity and stable binding of **Tris-NTA** allows for the tracking of individual protein dynamics on the plasma membrane.[\[7\]](#)
- **Protein Interaction Studies:** By labeling a His-tagged protein with a fluorescently-labeled **Tris-NTA**, researchers can study its interaction with other proteins or ligands using techniques like Förster Resonance Energy Transfer (FRET) or MicroScale Thermophoresis (MST).[\[5\]](#)[\[8\]](#)
- **Cellular Assays:** Labeled cells can be used in a variety of downstream applications, including flow cytometry and cell sorting.

Quantitative Data Summary

The following table summarizes the binding affinities of various **Tris-NTA** conjugates to His-tagged proteins as reported in the literature.

Tris-NTA Conjugate	His-Tag Target	Dissociation Constant (Kd)	Reference(s)
Tris-NTA (unconjugated)	6xHis-tag	~1 nM	[1][2]
Biotinylated Tris-NTA	6xHis-tag	~5-20 nM	[3]
RED-tris-NTA (NT647)	6xHis-peptide	3.8 ± 0.5 nM	[5]
GREEN-tris-NTA (NT547)	6xHis-peptide	4.4 ± 3.7 nM	[5]
BLUE-tris-NTA (Oregon Green® 488)	6xHis-peptide	6.7 ± 4.1 nM	[5]
RED-tris-NTA	His ₆ -p38α	2.1 ± 0.8 nM	[5]
GREEN-tris-NTA	His ₆ -p38α	6.3 ± 1.7 nM	[5]
BLUE-tris-NTA	His ₆ -p38α	2.7 ± 1.7 nM	[5]
RED-tris-NTA	His ₆ -MBP-binding protein	7 ± 1 nM	[5]
ATTO-647-NTA	His-tagged BbHtrA	66.52 nM	[9]

Experimental Protocols

Protocol 1: Preparation of Ni²⁺-Charged Tris-NTA Conjugate

This protocol describes the charging of a fluorophore-conjugated **Tris-NTA** with Ni²⁺ ions, a necessary step for its binding to His-tagged proteins.

Materials:

- Fluorophore-conjugated **Tris-NTA**
- NiCl₂ (Nickel Chloride) solution (10 mM)
- Labeling Buffer (e.g., PBS with 1% BSA, pH 7.4)

- Microcentrifuge tubes

Procedure:

- Dilute the fluorophore-conjugated **Tris-NTA** to the desired working concentration in Labeling Buffer.
- Add NiCl_2 solution to the diluted **Tris-NTA** conjugate to a final concentration that is in molar excess of the **Tris-NTA** (e.g., a 5-10 fold molar excess).
- Incubate the mixture for 10-15 minutes at room temperature to allow for the formation of the Ni^{2+} -**Tris-NTA** complex.
- The Ni^{2+} -charged **Tris-NTA** conjugate is now ready for use in cell labeling experiments.

Protocol 2: Cell Surface Protein Labeling

This protocol provides a step-by-step guide for labeling His-tagged proteins on the surface of live cells.

Materials:

- Cells expressing a His-tagged surface protein
- Complete cell culture medium
- Labeling Buffer (e.g., PBS with 1% BSA, pH 7.4)
- Washing Buffer (e.g., PBS)
- Ni^{2+} -charged fluorophore-**Tris-NTA** (from Protocol 1)
- Fc Receptor Blocking Solution (optional, recommended for immune cells)
- Microcentrifuge tubes or cell culture plates

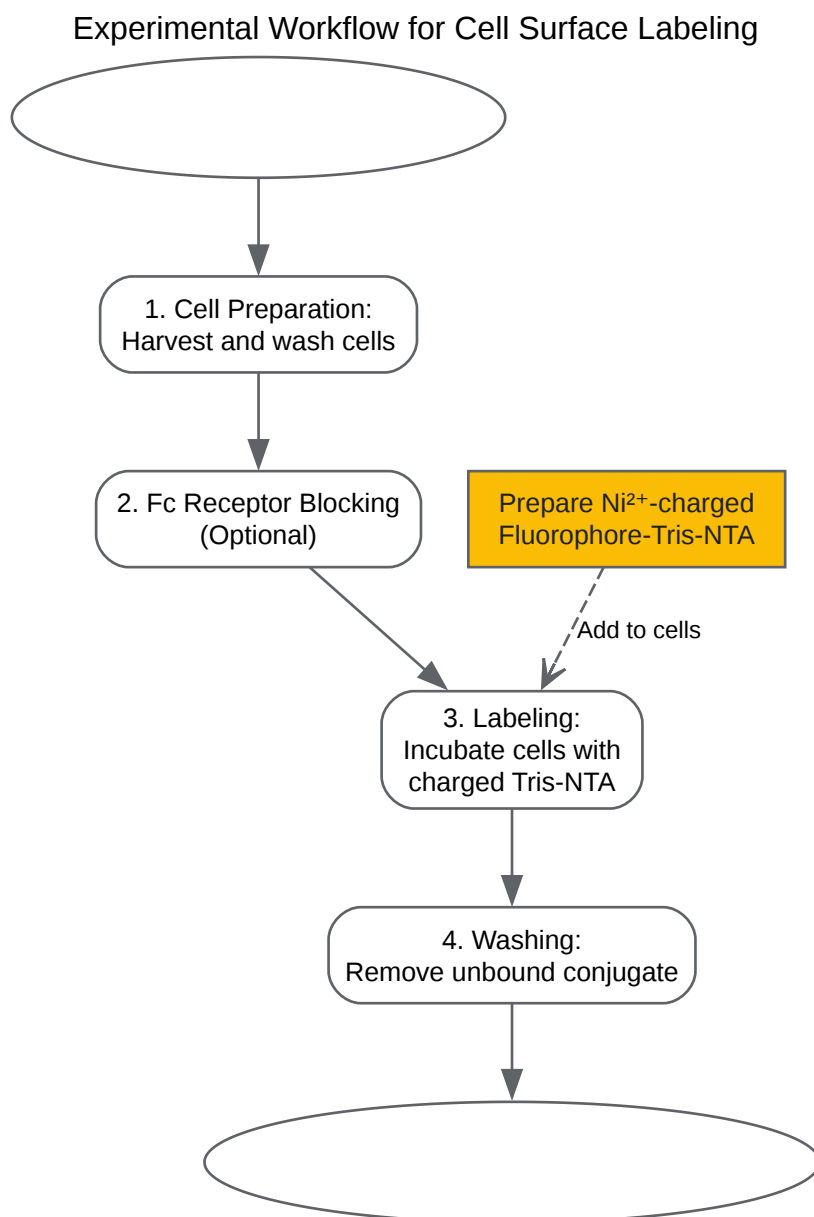
Procedure:

- Cell Preparation:

- Harvest cells and wash them once with ice-cold Labeling Buffer.
- Centrifuge at 300-400 x g for 5 minutes at 4°C and carefully remove the supernatant.
- Resuspend the cell pellet in ice-cold Labeling Buffer to a concentration of $1-5 \times 10^6$ cells/mL.
- Fc Receptor Blocking (Optional):
 - If using immune cells, add an Fc receptor blocking solution according to the manufacturer's instructions to prevent non-specific binding.
 - Incubate for 10 minutes on ice.
- Labeling:
 - Add the prepared Ni^{2+} -charged fluorophore-**Tris-NTA** to the cell suspension at a final concentration typically in the range of 10-100 nM. The optimal concentration should be determined empirically for each cell type and protein expression level.
 - Incubate for 30-60 minutes on ice or at 4°C, protected from light.
- Washing:
 - Add 10 volumes of ice-cold Washing Buffer to the cell suspension.
 - Centrifuge at 300-400 x g for 5 minutes at 4°C and discard the supernatant.
 - Repeat the washing step two more times to remove unbound **Tris-NTA** conjugate.
- Resuspension and Analysis:
 - Resuspend the final cell pellet in an appropriate buffer for your downstream application (e.g., imaging buffer for microscopy, or FACS buffer for flow cytometry).
 - The cells are now labeled and ready for analysis.

Visualizations

Caption: Principle of **Tris-NTA** - His-Tag Interaction.



[Click to download full resolution via product page](#)

Caption: Experimental Workflow for Cell Surface Labeling.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. biotechrabbit.com [biotechrabbit.com]
- 2. biotechrabbit | Tris-NTA Amine - His-tag Protein Binding - Protein Research - Products | leap and lead [biotechrabbit.com]
- 3. Tris-Nitrilotriacetic Acids of Sub-nanomolar Affinity Toward Hexahistidine Tagged Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biotechrabbit | Tris-NTA Biotin | leap and lead [biotechrabbit.com]
- 5. Near-native, site-specific and purification-free protein labeling for quantitative protein interaction analysis by MicroScale Thermophoresis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Application of temperature-responsive HIS-tag fluorophores to differential scanning fluorimetry screening of small molecule libraries - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes and Protocols for Cell Surface Protein Labeling Using Tris-NTA]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10831322#how-to-use-tris-nta-for-cell-surface-protein-labeling]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com